molecular formula C19H22O4 B5050559 methyl 4-[(2-methoxy-4-propylphenoxy)methyl]benzoate

methyl 4-[(2-methoxy-4-propylphenoxy)methyl]benzoate

Cat. No.: B5050559
M. Wt: 314.4 g/mol
InChI Key: NWWKKCXAZNSVMT-UHFFFAOYSA-N
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Description

Methyl 4-[(2-methoxy-4-propylphenoxy)methyl]benzoate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a methoxy group and a propyl group, as well as a benzoate ester group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methoxy-4-propylphenol and 4-(chloromethyl)benzoic acid.

  • Reaction Conditions: The reaction involves a nucleophilic substitution where the phenol oxygen attacks the carbonyl carbon of the benzoic acid derivative, forming the ester linkage.

  • Industrial Production Methods: Large-scale production may involve continuous flow reactors to ensure consistent quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the benzoate ester to the corresponding alcohol.

  • Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products Formed:

  • Oxidation: 4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid.

  • Reduction: 4-[(2-methoxy-4-propylphenoxy)methyl]benzyl alcohol.

  • Substitution: Various substituted phenols and benzoic acid derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the manufacture of fragrances, flavors, and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.

Comparison with Similar Compounds

  • Methyl 4-[(2-methoxy-4-ethylphenoxy)methyl]benzoate: Similar structure with an ethyl group instead of propyl.

  • Methyl 4-[(2-methoxy-4-butylphenoxy)methyl]benzoate: Similar structure with a butyl group instead of propyl.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

methyl 4-[(2-methoxy-4-propylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-4-5-14-8-11-17(18(12-14)21-2)23-13-15-6-9-16(10-7-15)19(20)22-3/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWKKCXAZNSVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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